4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline
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Overview
Description
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) to facilitate the reaction in water under reflux conditions, yielding high product efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, sensors, and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine phosphatase-1B (PTB-1B), leading to antidiabetic effects. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Naphthoxazole: Contains a naphthalene ring, offering different photophysical properties.
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of benzoxazole and dichlorophenyl groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C20H12Cl2N2O |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H12Cl2N2O/c21-16-10-5-13(11-17(16)22)12-23-15-8-6-14(7-9-15)20-24-18-3-1-2-4-19(18)25-20/h1-12H |
InChI Key |
CTPODXZDHAWYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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